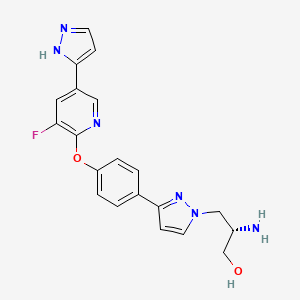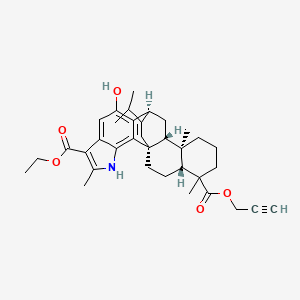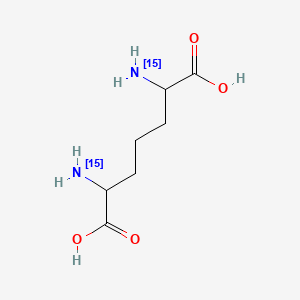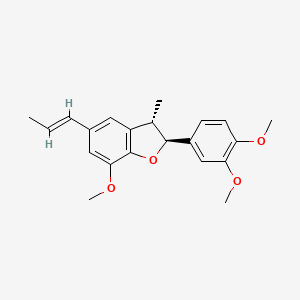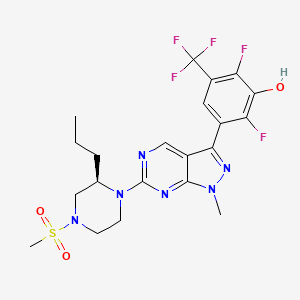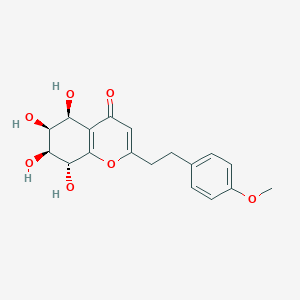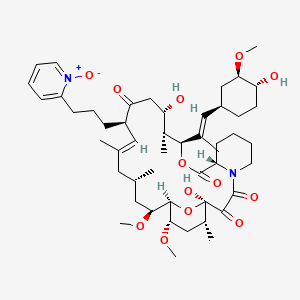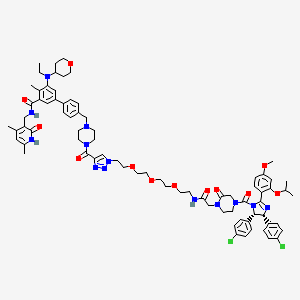
PROTAC EZH2 Degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC EZH2 Degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the enhancer of zeste homolog 2 (EZH2) protein. EZH2 is a component of the polycomb repressive complex 2 (PRC2) and plays a crucial role in gene silencing through histone methylation. Overexpression or mutation of EZH2 is associated with various cancers, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC EZH2 Degrader-2 involves the conjugation of an EZH2 ligand with an E3 ligase ligand via a linker. The synthetic route typically includes:
EZH2 Ligand Synthesis: The EZH2 ligand is synthesized through a series of organic reactions, including amide bond formation and aromatic substitution.
E3 Ligase Ligand Synthesis: The E3 ligase ligand, often derived from thalidomide or lenalidomide, is synthesized through similar organic reactions.
Linker Attachment: The linker, which connects the EZH2 ligand and the E3 ligase ligand, is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process is optimized for yield and purity to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
PROTAC EZH2 Degrader-2 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at the amide bonds, converting them to amines.
Substitution: Aromatic substitution reactions can modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include modified versions of this compound with altered functional groups, which can affect its binding affinity and degradation efficiency .
Scientific Research Applications
PROTAC EZH2 Degrader-2 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of PROTACs.
Biology: The compound is employed in cellular assays to investigate the role of EZH2 in gene regulation and cancer progression.
Medicine: this compound is being explored as a potential therapeutic agent for cancers with EZH2 overexpression or mutation.
Mechanism of Action
PROTAC EZH2 Degrader-2 exerts its effects by inducing the degradation of the EZH2 protein. The compound binds to EZH2 and recruits an E3 ubiquitin ligase, which tags EZH2 with ubiquitin molecules. This ubiquitination marks EZH2 for degradation by the proteasome, leading to a reduction in EZH2 levels and subsequent reactivation of silenced genes. The molecular targets involved include EZH2, E3 ligase, and the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
PROTAC EZH2 Degrader-1: Another PROTAC targeting EZH2, but with different linker and ligand structures.
Tazemetostat: A small molecule inhibitor of EZH2 that does not induce degradation but inhibits its enzymatic activity.
Uniqueness
PROTAC EZH2 Degrader-2 is unique in its ability to induce the degradation of EZH2, rather than merely inhibiting its activity. This degradation leads to a more sustained and effective reduction in EZH2 levels, offering potential advantages in therapeutic applications .
Properties
Molecular Formula |
C77H93Cl2N13O12 |
|---|---|
Molecular Weight |
1463.5 g/mol |
IUPAC Name |
5-[4-[[4-[1-[2-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazole-4-carbonyl]piperazin-1-yl]methyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide |
InChI |
InChI=1S/C77H93Cl2N13O12/c1-8-91(61-23-33-100-34-24-61)67-43-58(42-64(53(67)6)74(95)81-45-65-51(4)41-52(5)82-75(65)96)55-11-9-54(10-12-55)46-86-26-28-87(29-27-86)76(97)66-47-90(85-84-66)32-36-102-38-40-103-39-37-101-35-25-80-69(93)48-88-30-31-89(49-70(88)94)77(98)92-72(57-15-19-60(79)20-16-57)71(56-13-17-59(78)18-14-56)83-73(92)63-22-21-62(99-7)44-68(63)104-50(2)3/h9-22,41-44,47,50,61,71-72H,8,23-40,45-46,48-49H2,1-7H3,(H,80,93)(H,81,95)(H,82,96)/t71-,72+/m1/s1 |
InChI Key |
RRDJNHBEROQEFR-KPBBBUKSSA-N |
Isomeric SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)C6=CN(N=N6)CCOCCOCCOCCNC(=O)CN7CCN(CC7=O)C(=O)N8[C@H]([C@H](N=C8C9=C(C=C(C=C9)OC)OC(C)C)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)C6=CN(N=N6)CCOCCOCCOCCNC(=O)CN7CCN(CC7=O)C(=O)N8C(C(N=C8C9=C(C=C(C=C9)OC)OC(C)C)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
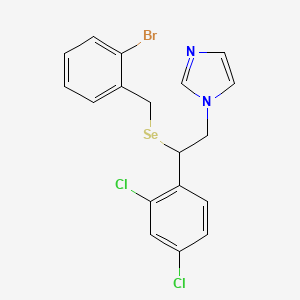
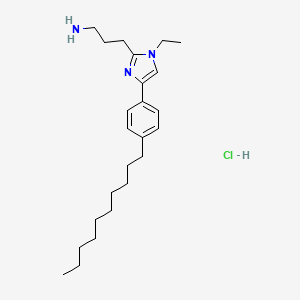
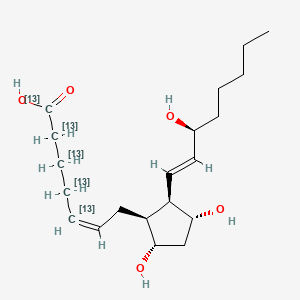
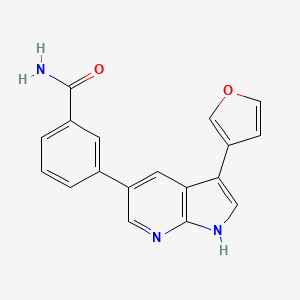
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
